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Abstract
The molecular formula C9H8N2O4S represents a diverse landscape of potential chemical

structures, many of which hold significant interest in medicinal chemistry and materials science.

This guide provides a comprehensive, technically-driven framework for the elucidation of the

precise atomic arrangement of a novel C9H8N2O4S compound. Moving beyond a simple

recitation of analytical techniques, this document, authored from the perspective of a Senior

Application Scientist, delves into the strategic integration of modern spectroscopic and

spectrometric methods. It emphasizes the causality behind experimental choices, the

establishment of self-validating protocols, and the authoritative grounding of data interpretation.

Through a systematic workflow encompassing Mass Spectrometry (MS), Nuclear Magnetic

Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, this

guide equips researchers with the expertise to navigate the complexities of structural

isomerism and confidently arrive at an unambiguous molecular structure.
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Introduction: The Significance of the C9H8N2O4S
Scaffold
The structural motif defined by the molecular formula C9H8N2O4S is frequently encountered in

compounds with notable biological activity. The presence of nitrogen, oxygen, and sulfur atoms

imparts a rich chemical functionality, often leading to interactions with biological targets. This

scaffold is common in sulfonamides, a class of compounds known for their antibacterial

properties. Furthermore, the inclusion of a nitro group can enhance the biological activity of

molecules. The precise arrangement of these atoms is critical, as structural isomers with the

same molecular formula can exhibit vastly different pharmacological and toxicological profiles.

Therefore, a rigorous and systematic approach to structure elucidation is paramount in the

development of safe and effective therapeutics.

The Elucidation Workflow: A Strategic Overview
The process of determining an unknown structure is a multi-step, iterative process. Each

analytical technique provides a unique piece of the puzzle, and the true power lies in the

synergistic integration of the data. Our approach is designed to be both efficient and

exhaustive, ensuring a high degree of confidence in the final proposed structure.
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Caption: A logical workflow for the structure elucidation of a C9H8N2O4S compound.

Foundational Analysis: High-Resolution Mass
Spectrometry (HRMS)
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Causality: The first and most critical step is to confirm the molecular formula. High-Resolution

Mass Spectrometry provides the necessary mass accuracy to distinguish between compounds

with the same nominal mass but different elemental compositions.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Sample Preparation: Dissolve approximately 1 mg of the C9H8N2O4S compound in 1 mL of

a suitable solvent (e.g., methanol, acetonitrile).

Instrument Parameters:

Ionization Mode: Positive and Negative ESI.

Mass Range: 50-1000 m/z.

Capillary Voltage: 2900 V.[1]

Sample Cone Voltage: 15 V.[1]

Data Acquisition: Infuse the sample solution into the mass spectrometer.

Data Analysis: Determine the monoisotopic mass from the resulting spectrum. Compare the

experimental mass to the theoretical mass for C9H8N2O4S (240.02048 Da).[2]

Data Interpretation & Trustworthiness:

Parameter Expected Value Significance

Monoisotopic Mass 240.02048 Da[2]
Confirms the elemental

composition of C9H8N2O4S.

[M+H]+ Adduct 241.02776 m/z[2]
Provides evidence for the

molecular ion in positive mode.

[M-H]- Adduct 239.01320 m/z[2]

Provides evidence for the

molecular ion in negative

mode.
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The observation of these adducts with high mass accuracy (typically < 5 ppm error) provides a

self-validating system for the molecular formula. Fragmentation patterns can also offer initial

clues about the structure. For instance, the loss of NO2 (46 Da) or SO2 (64 Da) would suggest

the presence of nitro and sulfonyl groups, respectively.[3][4]

Unveiling the Skeleton: Nuclear Magnetic
Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen

framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

experiments allows for the unambiguous assignment of proton and carbon signals and the

establishment of connectivity.

¹H NMR: Probing the Proton Environment
Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the C9H8N2O4S compound in a deuterated

solvent (e.g., DMSO-d6, CDCl3).

Instrument: 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze

chemical shifts and coupling patterns to infer the local electronic environment and

neighboring protons.

Expected ¹H NMR Spectral Features for a Potential C9H8N2O4S Isomer (e.g., a substituted

benzenesulfonamide):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

6.5 - 8.5 Multiplets 4H Aromatic Protons

Protons on a

substituted

benzene ring are

deshielded and

typically appear

in this region.[5]

[6][7]

~11.0 Singlet 1H -SO₂NH- Proton

The proton on

the sulfonamide

nitrogen is acidic

and often

appears as a

broad singlet at a

downfield

chemical shift.[8]

[9]

3.0 - 4.0 Varies 2H -CH₂- Protons

Protons on a

carbon adjacent

to an electron-

withdrawing

group (e.g., a

carbonyl or

sulfonyl group).

~10.0 Singlet 1H -COOH Proton

The carboxylic

acid proton is

highly deshielded

and often

appears as a

broad singlet.

¹³C NMR: Mapping the Carbon Framework
Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample as for ¹H NMR.

Instrument: 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Data Analysis: Count the number of unique carbon signals and analyze their chemical shifts

to identify different types of carbon atoms.

Expected ¹³C NMR Spectral Features:

Chemical Shift (ppm) Assignment Rationale

120 - 150 Aromatic Carbons

Carbons within the benzene

ring.[5][6] The presence of a

nitro group can cause a

downfield shift.[1]

~170 Carbonyl Carbon
The carbon of a carboxylic acid

or amide group.[1]

40 - 60 Aliphatic Carbon The -CH₂- carbon.

2D NMR: Connecting the Pieces
Causality: While 1D NMR provides information about individual atoms, 2D NMR experiments

reveal how these atoms are connected.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically

on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to

which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are separated by two or three bonds, which is crucial for identifying quaternary

carbons and piecing together larger structural fragments.
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Caption: Integration of 1D and 2D NMR data for structure elucidation.

Functional Group Confirmation: Fourier-Transform
Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and sensitive method for identifying the presence of

specific functional groups based on their characteristic vibrational frequencies. This technique

serves to confirm the functional groups inferred from MS and NMR data.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation: Place a small amount of the solid C9H8N2O4S compound directly on

the ATR crystal.

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands and assign them to specific functional

groups.

Key IR Absorption Frequencies for C9H8N2O4S:
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 -NH (Sulfonamide) N-H Stretch[8]

3300-2500 -OH (Carboxylic Acid) O-H Stretch

~1700 C=O (Carboxylic Acid) C=O Stretch

1550-1475 & 1360-1290 -NO₂ (Nitro Group)
Asymmetric & Symmetric N-O

Stretch

1350-1310 & 1160-1140 -SO₂- (Sulfonamide)
Asymmetric & Symmetric S=O

Stretch[8]

The presence of these characteristic bands provides strong, self-validating evidence for the key

functional groups within the C9H8N2O4S molecule.

Data Integration and Structure Verification
The final and most critical phase is the integration of all spectroscopic and spectrometric data

to propose a definitive structure. This process involves:

Proposing a Structure: Based on the carbon-hydrogen framework established by NMR, the

functional groups identified by FTIR, and the molecular formula confirmed by HRMS,

propose a candidate structure. For C9H8N2O4S, a likely candidate is 2-((4-

nitrophenyl)sulfonamido)acetic acid.

Verifying the Structure: Systematically check that the proposed structure is consistent with all

of the acquired data.

Does the proposed structure have the correct molecular formula and mass?

Does the number of signals and their chemical shifts in the ¹H and ¹³C NMR spectra match

the proposed structure?

Are the coupling patterns in the ¹H NMR spectrum consistent with the proposed

connectivity?

Do the 2D NMR correlations support the proposed structure?
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Are all the major absorption bands in the FTIR spectrum accounted for by the functional

groups in the proposed structure?

Considering Isomers: Deliberately consider alternative isomers and use the collected data to

definitively rule them out. For example, if the aromatic protons appear as two doublets, this

would suggest a para-substituted benzene ring, helping to exclude ortho and meta isomers.

[10]

Conclusion: A Pathway to Unambiguous Structure
Elucidation
The elucidation of the structure of a novel compound such as one with the formula

C9H8N2O4S is a systematic process that relies on the strategic application of modern

analytical techniques. By following the workflow outlined in this guide—from the foundational

confirmation of the molecular formula by HRMS, through the detailed mapping of the molecular

framework by NMR, to the confirmation of functional groups by FTIR—researchers can

confidently and unambiguously determine the correct chemical structure. This rigorous,

evidence-based approach is essential for advancing drug discovery and development, ensuring

that the properties and activities of a compound are correctly attributed to its precise molecular

architecture.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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